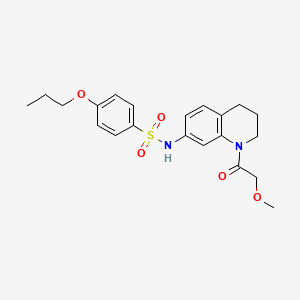

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide

Description

This compound features a tetrahydroquinoline (THQ) core substituted at the 1-position with a 2-methoxyacetyl group and at the 7-position with a 4-propoxybenzenesulfonamide moiety. The THQ scaffold is widely studied in medicinal chemistry due to its conformational flexibility and ability to modulate biological targets such as opioid receptors and enzymes.

Properties

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-3-13-28-18-8-10-19(11-9-18)29(25,26)22-17-7-6-16-5-4-12-23(20(16)14-17)21(24)15-27-2/h6-11,14,22H,3-5,12-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVACOMENNPHKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the N-acylation of amides using methoxyacetyl chloride and a suitable amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide has several scientific research applications:

Biology: Its structural features make it a candidate for studying biological processes and interactions at the molecular level.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified THQ Substituents

Compound 3i (R)-N-((R)-6-Benzyl-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-4-yl)-2-methylpropane-2-sulfamide

- Key Differences :

- Replaces the 4-propoxybenzenesulfonamide with a tert-butyl sulfamide group.

- Introduces a benzyl substituent at the 6-position of the THQ core.

- Synthesis : Achieved a moderate yield of 62.7% via a multi-step procedure involving coupling reactions .

- However, the tert-butyl sulfamide reduces hydrogen-bonding capacity compared to the aromatic sulfonamide in the target compound .

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

- Key Differences: Replaces the THQ core with a tetrahydroisoquinoline (THIQ) system. Substitutes the 2-methoxyacetyl group with a trifluoroacetyl moiety. Features a fluorophenyl ring with a cyclopropylethyl chain.

- Synthesis : Requires chlorosulfonation and coupling steps at 60°C, yielding a crystalline product after recrystallization. The trifluoroacetyl group enhances electrophilicity, which may influence enzyme inhibition (e.g., acyl-CoA transferases) .

- Pharmacokinetics : The fluorine atom and cyclopropylethyl chain likely improve metabolic resistance but reduce aqueous solubility compared to the propoxy group in the target compound .

Functional Group Impact on Activity

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on available research.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline core combined with methoxyacetyl and sulfonamide functional groups. Its molecular formula is . The synthesis typically involves several steps, starting from commercially available precursors. A common synthetic route includes:

- Acylation of 2-methoxyacetic acid to form 2-methoxyacetyl chloride.

- Reaction with 1,2,3,4-tetrahydroquinoline in the presence of a base.

- Sulfonation with an appropriate sulfonyl chloride to yield the final product.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The sulfonamide group can inhibit enzyme activity by mimicking substrate structures.

- Receptor Modulation: The compound may influence neurotransmitter receptors due to the tetrahydroquinoline moiety's structural similarity to known ligands.

- Calcium Channel Interaction: Similar compounds have been shown to modulate calcium channels, suggesting potential cardiovascular applications.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties . Preliminary studies have shown:

- Inhibition of Tumor Growth: In vitro assays demonstrate significant cytotoxic effects on various cancer cell lines.

- Mechanistic Insights: The compound may induce apoptosis through modulation of apoptotic pathways and inhibition of cell proliferation.

Data Table: Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Neurotransmitter modulation | Potential interaction with dopamine receptors |

Case Study 1: Anticancer Activity

A study involving the treatment of breast cancer cell lines with this compound revealed a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was assessed for its anti-inflammatory properties using a murine model of inflammation. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with varying doses of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.